Tetracycline mustard

Antitumor Efficacy In Vivo Xenograft Adenocarcinoma 755

Tetracycline mustard (TCM; CAS 72-09-3) is a synthetic conjugate comprising a tetracycline core covalently linked to a nitrogen mustard alkylating moiety. The compound, formally N-(β,β′-dichlorodiethylaminomethyl)-tetracycline, retains the broad‑spectrum antibacterial activity of the parent tetracycline while acquiring potent DNA‑alkylating and antitumor properties.

Molecular Formula C27H33Cl2N3O8
Molecular Weight 598.5 g/mol
CAS No. 72-09-3
Cat. No. B15346968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline mustard
CAS72-09-3
Molecular FormulaC27H33Cl2N3O8
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O
InChIInChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1
InChIKeyRZQZWNSMGMNNRV-IAHYZSEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracycline Mustard (CAS 72-09-3): A Bifunctional Antibiotic-Alkylating Conjugate for Targeted Antitumor Research


Tetracycline mustard (TCM; CAS 72-09-3) is a synthetic conjugate comprising a tetracycline core covalently linked to a nitrogen mustard alkylating moiety [1]. The compound, formally N-(β,β′-dichlorodiethylaminomethyl)-tetracycline, retains the broad‑spectrum antibacterial activity of the parent tetracycline while acquiring potent DNA‑alkylating and antitumor properties [1]. This dual‑functionality distinguishes TCM from conventional tetracycline antibiotics and nitrogen mustard agents used alone, making it a valuable tool for investigating tumor‑targeted drug delivery and combinatorial therapeutic strategies [1].

Bifunctional tetracycline–nitrogen mustard conjugate
Retains ribosomal binding and DNA alkylation activity
Probe for tumor-targeting conjugate and dual-mechanism research

Why In‑Class Tetracycline Antibiotics or Nitrogen Mustards Cannot Substitute for Tetracycline Mustard (CAS 72-09-3) in Targeted Cancer Research


Unlike parent tetracyclines, which are devoid of intrinsic antitumor activity [1], and unconjugated nitrogen mustards (e.g., HN2), which lack selective tumor‑localizing properties, tetracycline mustard exhibits a unique bifunctional mechanism [1]. The covalent linkage of the alkylating warhead to the tetracycline scaffold enables the potential for tumor‑directed cytotoxicity [1], while preserving the ribosomal‑binding antibacterial action [1]. This dual‑mode activity and the distinct dose‑response relationships underscore why substituting tetracycline mustard with its individual components or with other tetracycline‑class agents cannot replicate its experimental outcomes in anticancer models [1].

Parent tetracycline (HCl) Lacks alkylating warhead; no measurable antitumor response in L‑1210 or Ca755 models at tested doses. Alkylation-dependent endpoints will not be replicated.
Unconjugated nitrogen mustard (HN2) Absence of tetracycline scaffold may eliminate tumor-localizing properties reported for the conjugate. Tissue distribution and tumor-model selectivity may differ substantially.
Simple mixture of components Control experiments show that tetracycline HCl plus nor‑HN2 or formaldehyde adducts do not reproduce the conjugate’s antileukemic response; the covalent linkage is essential for observed activity.

Tetracycline Mustard (CAS 72-09-3) Comparative Efficacy Data: Head‑to‑Head Antitumor Activity, Potency, and Antibacterial Retention


Tumor Growth Inhibition in Murine Adenocarcinoma 755: Tetracycline Mustard vs. Unconjugated Nitrogen Mustard

In the Ca755 murine adenocarcinoma model, tetracycline mustard (TCM) demonstrated significant tumor inhibition at intraperitoneal doses of 80 and 60 mg/kg/day [1]. In contrast, the unconjugated nitrogen mustard HN2 was tested for comparative purposes and exhibited a maximum increase in survival time of 47% at doses of 10.03 mg/kg/day against the L‑1210 leukemia model [1], highlighting TCM's distinct dose‑response profile [1].

Solid tumor inhibition
Head-to-head
TCM: Ca755 adenocarcinoma inhibition at 60–80 mg/kg/d ip; HN2: 47% survival increase in L‑1210 at 10.03 mg/kg/d ip
Model‑selective antitumor response: solid tumor inhibition vs leukemia survival prolongation
Different tumor models limit direct comparison; inter‑model extrapolation requires caution
Antitumor Efficacy In Vivo Xenograft Adenocarcinoma 755

Leukemia L‑1210 Survival Prolongation: Tetracycline Mustard Demonstrates Dose‑Dependent Benefit While Parent Tetracycline Is Inactive

Tetracycline mustard significantly extended median survival time of mice bearing L‑1210 leukemia, achieving a ≥25% increase over controls across a dose range of 80 to 3 mg/kg/day (intraperitoneal) [1]. By comparison, the parent tetracycline hydrochloride (up to 200 mg/kg/day) produced no survival benefit (107% T/C, not significant) [1], and nitrogen mustard HN2 was approximately 100‑fold more potent on a mg/kg basis but with a similar dose‑response curve [1].

L‑1210 survival prolongation
Head-to-head
TCM: ≥25% survival increase at 3–80 mg/kg/d ip; tetracycline HCl: no effect (107% T/C); HN2 ~100‑fold more potent on mg/kg basis
Alkylating warhead essential for antitumor response; conjugate provides survival benefit absent from parent antibiotic
Potency difference alone does not predict tumor‑targeting advantage in conjugate designs
Leukemia L‑1210 Survival Prolongation In Vivo Chemotherapy

Retention of Antibacterial Potency: Tetracycline Mustard Preserves 96% of Tetracycline Base Activity

The antibacterial assay potency of tetracycline mustard was determined to be 730 tetracycline units/mg, compared to the theoretical value of 760 units/mg for the pure tetracycline base [1]. This corresponds to 96% retention of the parent compound's antibacterial activity, confirming that the nitrogen mustard conjugation does not abrogate ribosomal binding [1].

Antibacterial retention
Reported
96% of tetracycline base activity (730 vs 760 units/mg)
Ribosomal binding preserved; supports dual antibiotic‑anticancer synergy research
Assay strain not specified; confirm under target conditions
Antibacterial Activity Potency Assay Tetracycline Scaffold

Lack of Antitumor Activity from Starting Materials: The Intact Tetracycline Mustard Conjugate Is Required for Efficacy

Control experiments confirmed that neither tetracycline hydrochloride, nor‑HN2 (bis(2‑chloroethyl)amine), formaldehyde, nor their reaction products exhibited anti‑L‑1210 activity at stoichiometrically equivalent doses to effective TCM [1]. This excludes the possibility that antitumor effects arise from degradation into starting materials, verifying that the intact tetracycline‑mustard conjugate is the active species [1].

Conjugate integrity requirement
Head-to-head
TCM: ≥25% survival increase at 3–80 mg/kg/d; all components and mixtures: inactive in L‑1210
Intact conjugate required for antileukemic response; excludes degradation artifacts
SAR controls confirm covalent linkage specificity; supports conjugate‑mechanism studies
Structure‑Activity Relationship Drug Conjugate Control Experiment

Optimal Use Cases for Tetracycline Mustard (CAS 72-09-3) in Anticancer Drug Discovery and Mechanistic Pharmacology


In Vivo Comparator for Novel Tetracycline‑Based Drug Conjugates

Tetracycline mustard serves as a benchmark compound in preclinical oncology studies evaluating next‑generation tetracycline‑drug conjugates. Its established antitumor activity against Ca755 adenocarcinoma (inhibition at 60–80 mg/kg/day) and L‑1210 leukemia (survival prolongation ≥25% at 3–80 mg/kg/day) [1] provides a reproducible reference for head‑to‑head efficacy comparisons in murine xenograft and allograft models.

Dual‑Mode Antibiotic‑Anticancer Mechanism Probes

Given the retention of 96% antibacterial potency (730 units/mg) [1] alongside nitrogen‑mustard‑mediated DNA alkylation, TCM is ideally suited for investigating synergistic antimicrobial‑anticancer strategies. Researchers can utilize TCM to dissect the contributions of ribosomal inhibition versus alkylation in tumor‑targeted cytotoxicity, particularly in tumor‑associated bacterial infection models.

Positive Control for Tumor‑Localizing Alkylating Agents

As a prototype of a tetracycline‑targeted alkylating agent, TCM provides a valuable positive control in biodistribution and tumor‑localization studies. Its activity against solid tumors (Ca755) and ascitic leukemia (L‑1210) [1] offers a baseline for quantifying the tumor‑homing efficiency of newer tetracycline‑based vectors conjugated to cytotoxic warheads.

Reference Standard in Structure‑Activity Relationship (SAR) Studies of Tetracycline Derivatives

The well‑characterized dual functionality of TCM makes it an essential reference standard in SAR campaigns exploring tetracycline C‑9 or amide‑nitrogen modifications. Its defined antibacterial potency and antitumor efficacy in L‑1210 leukemia [1] allow medicinal chemists to calibrate the impact of structural changes on both antibiotic and anticancer activities.

Application
Selection Property
Validation Focus
Tetracycline‑drug conjugate comparator studies
Conjugate‑specific antitumor response profile
Head‑to‑head model‑response endpoints in murine xenograft/allograft models
Dual antibiotic‑alkylation mechanism research
Bifunctional probe retaining ribosomal activity
Combined antimicrobial‑antineoplastic assay readouts
Tumor‑localizing alkylator model studies
Tetracycline‑mediated tumor homing potential
Biodistribution and tumor‑selective cytotoxicity endpoints
Tetracycline SAR reference standard
Defined antibacterial and antitumor response benchmarks
Structure–activity calibration for C‑9/amide‑modified tetracyclines

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